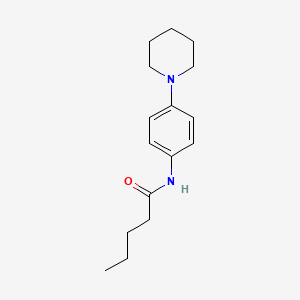

N-(4-piperidinophenyl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

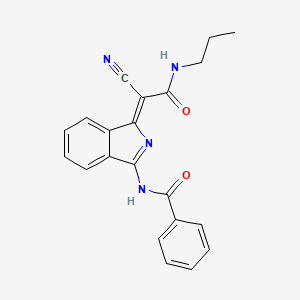

CB1 Receptor Antagonism : Compound 9, a derivative of N-(4-piperidinophenyl)pentanamide, is identified as a potent antagonist of the CB1 receptor. It's highly selective for peripheral CB1 receptors, potentially offering therapeutic benefits without central nervous system side effects (Fulp et al., 2013).

Anthelmintic Properties : A study on N-(4-methoxyphenyl)pentanamide, a simplified compound based on albendazole, displayed significant anthelmintic effects against Toxocara canis. This compound also exhibited lower cytotoxicity to human and animal cell lines compared to albendazole (Silva et al., 2022).

Anticholinergic Activity : The stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide have been synthesized and evaluated for their anticholinergic properties, showing significant variations in potency among the different stereoisomers (Oyasu et al., 1994).

Organic Chemistry and Synthesis

Synthetic Routes : Research on 4-(4-Fluorophenyl)-2(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, an intermediate in the synthesis of atorvastatin, demonstrates the transformation of methyl isobutyryl acetate into a key pentanamide derivative, showcasing a practical synthetic route (Zhou Kai, 2010).

Derivative Synthesis for Antimicrobial Activity : Synthesis of 4-Aryl2,6-diisopropyl-3,5-bis[N-phenyl-aminocarbonyl]-1,4-dihydropyridines from 3Aryl-2-isobutanoyl-N-phenyl-acrylamide and 4Methyl-3-oxo-N-phenyl-pentanamide revealed antimicrobial activities of these compounds (Joshi, 2015).

Synthesis of Cholesterol Absorption Inhibitors : The synthesis of N-(4-fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide, a potential new cholesterol absorption inhibitor, highlights the application of pentanamide derivatives in medicinal chemistry (Guillon et al., 2000).

Materials Science and Engineering

Polyurethane Synthesis : Biomass-based diol precursors, including 4-hydroxy-N-(2-hydroxyethyl)-pentanamide, were polymerized to create novel polyurethanes, demonstrating the role of pentanamide derivatives in developing biobased polymers with potential commercial applications (Chalid et al., 2015).

Rhodium-Catalyzed Synthesis : Research involving the rhodium-catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol, an essential step in synthesizing Fluspirilen and Penfluridol, underscores the importance of pentanamide derivatives in pharmaceutical synthesis (Botteghi et al., 2001).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that similar compounds, such as n-(4-methoxyphenyl)pentanamide, exhibit anthelmintic properties against certain nematodes, affecting the viability of parasites in a time- and concentration-dependent manner .

Biochemical Pathways

Related compounds, such as fentanyl analogs, are known to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Pharmacokinetics

N-(4-methoxyphenyl)pentanamide, a related compound, has been shown to have an excellent drug-likeness profile .

Result of Action

Related compounds have been shown to affect the viability of certain parasites in a time- and concentration-dependent manner .

Eigenschaften

IUPAC Name |

N-(4-piperidin-1-ylphenyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-2-3-7-16(19)17-14-8-10-15(11-9-14)18-12-5-4-6-13-18/h8-11H,2-7,12-13H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEQBASJRJXIOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371787.png)

![N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2371793.png)

![2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid](/img/structure/B2371797.png)

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2371802.png)

![N-(4-bromophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2371803.png)

![N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2371808.png)